Ortho-Chlorophenyl vs. Para-Chlorophenyl Conformational Constraint: Impact on Kinase Inhibitor Potency
In the o-chlorophenyl substituted pyrimidine series, the ortho-chloro substituent forces the phenyl ring into a twisted conformation that enables binding to the DFG-out (inactive) conformation of Aurora A kinase, resulting in exceptional potency. The reference compound with ortho-chlorophenyl and a carboxylic acid at the A-ring (Compound 1 in the Lawrence et al. series) exhibited an Aurora A IC50 of 6.1 ± 1.0 nM [1]. In contrast, bisanilinopyrimidines lacking ortho-substitution (para-substituted analogs) in the same study showed substantially reduced Aurora A inhibition, demonstrating the critical contribution of the ortho-chloro conformational bias [1]. While the target compound (CAS 1354926-54-7) has not itself been profiled in this specific Aurora A assay, it shares the ortho-chlorophenyl pharmacophoric element that was shown to be essential for DFG-out binding in this chemotype [2].
| Evidence Dimension | Aurora A kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; shares ortho-chlorophenyl pharmacophore with potent series |
| Comparator Or Baseline | Compound 1 (o-chlorophenyl bisanilinopyrimidine, lead compound in Lawrence et al., 2012): Aurora A IC50 = 6.1 ± 1.0 nM |
| Quantified Difference | Para-substituted analogs in the same series showed markedly reduced Aurora A inhibition (exact values not disclosed for direct para comparator, but SAR table indicates loss of DFG-out binding) |
| Conditions | Aurora A enzymatic inhibition assay; Journal of Medicinal Chemistry 2012, 55(17), 7392–7416 |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, selecting the ortho-chlorophenyl isomer preserves the conformational constraint associated with DFG-out binding that para-substituted isomers cannot replicate.
- [1] Lawrence, H.R., Martin, M.P., Luo, Y., et al. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. J. Med. Chem. 2012, 55(17), 7392–7416. View Source
- [2] US Patent 6,531,479. Anti-cancer compounds: 2-substituted 4-heteroaryl-pyrimidines as CDK inhibitors. Patent class coverage for 4,6-diaryl-2-aminopyrimidine scaffold. View Source
